molecular formula C12H13BrF3NO2 B8241404 4-(4-Bromo-2-(trifluoromethoxy)benzyl)morpholine

4-(4-Bromo-2-(trifluoromethoxy)benzyl)morpholine

Cat. No.: B8241404
M. Wt: 340.14 g/mol
InChI Key: GEWRDAGAHBJNLV-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-(trifluoromethoxy)benzyl)morpholine is an organic compound that features a morpholine ring substituted with a benzyl group that contains bromine and trifluoromethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-(trifluoromethoxy)benzyl)morpholine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-2-(trifluoromethoxy)benzyl bromide.

    Formation of the Target Compound: The prepared 4-bromo-2-(trifluoromethoxy)benzyl bromide is then reacted with morpholine in the presence of a base such as potassium carbonate (K2CO3) in an appropriate solvent like acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-(trifluoromethoxy)benzyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids or esters.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidized morpholine derivatives.

    Coupling Products: Biaryl compounds with various functional groups.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-(trifluoromethoxy)benzyl)morpholine largely depends on its application. In pharmaceutical research, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromo-2-(trifluoromethoxy)benzyl)morpholine is unique due to the presence of both a morpholine ring and a trifluoromethoxy group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups makes it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

4-[[4-bromo-2-(trifluoromethoxy)phenyl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO2/c13-10-2-1-9(8-17-3-5-18-6-4-17)11(7-10)19-12(14,15)16/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWRDAGAHBJNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=C(C=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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